Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
Description
Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a 1,8-naphthyridine derivative characterized by a 7-methyl-substituted naphthyridine core. The compound features a 2-ethylpiperidine-1-carbonyl group at position 3 and a methyl benzoate ester at position 4 via an amino linker. Its molecular formula is C24H26N4O3 (inferred from structural analogs in ), with a molecular weight of approximately 434.5 g/mol. The 1,8-naphthyridine scaffold is known for its pharmacological relevance, particularly in targeting enzymes or receptors involved in neurological and metabolic disorders .
Properties
IUPAC Name |
methyl 3-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-4-19-10-5-6-13-29(19)24(30)21-15-26-23-20(12-11-16(2)27-23)22(21)28-18-9-7-8-17(14-18)25(31)32-3/h7-9,11-12,14-15,19H,4-6,10,13H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQVOBMEKCJHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)OC)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Reaction for Ring Formation
The Niementowski reaction, a classical method for synthesizing quinoline analogs, has been adapted for naphthyridine derivatives. This involves the condensation of anthranilic acid derivatives with cyclic ketones under acidic conditions. For example, heating anthranilic acid with 1-alkylpiperidin-4-one in the presence of phosphorus oxychloride (POCl₃) yields 1,2,3,4-tetrahydrobenzo[b]naphthyridines. While this method typically produces tetrahydro derivatives, subsequent dehydrogenation steps (e.g., using palladium catalysts) can yield the fully aromatic 1,8-naphthyridine system required for the target compound.
Acylation of Aminopyridine Derivatives
An alternative approach involves the acylation of 4-aminopyridine precursors. As described in the European patent EP1225173B1, reacting 4-amino-7-methyl-1,8-naphthyridine with acylating agents such as 2-ethylpiperidine-1-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) forms the 3-acylated intermediate. This method benefits from high regioselectivity, as the amino group at position 4 remains unprotected for subsequent functionalization.
Functionalization at Position 4: Methyl 3-Aminobenzoate Incorporation
The 4-amino group is introduced via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination:
Nucleophilic Aromatic Substitution
Chlorine at position 4 of the naphthyridine core (introduced via chlorination with POCl₃) is displaced by methyl 3-aminobenzoate. The reaction requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C), with cesium carbonate (Cs₂CO₃) as the base. This method provides moderate yields (50–60%) due to competing hydrolysis of the chlorinated intermediate.
Palladium-Catalyzed Amination
Buchwald-Hartwig coupling offers higher efficiency. Using palladium(II) acetate (Pd(OAc)₂) and Xantphos as ligands, the reaction between 4-chloro-7-methyl-1,8-naphthyridine and methyl 3-aminobenzoate in toluene at 110°C achieves 85–90% conversion. This method is preferred for large-scale synthesis due to superior regiocontrol.
Final Esterification and Purification
The methyl benzoate group is typically introduced early in the synthesis (e.g., using methyl 3-aminobenzoate as the nucleophile). However, if required, esterification of a carboxylic acid intermediate can be performed:
Fischer Esterification
Heating 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoic acid with excess methanol (MeOH) and sulfuric acid (H₂SO₄) under reflux yields the methyl ester. This method is robust but requires stringent drying to prevent hydrolysis.
Steglich Esterification
For acid-sensitive substrates, DCC and DMAP mediate the esterification at room temperature in DCM. This approach minimizes thermal degradation, preserving the integrity of the naphthyridine core.
Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences :
- Substituent at Position 3 : Pyrrolidine-1-carbonyl (5-membered ring) vs. 2-ethylpiperidine-1-carbonyl (6-membered ring with ethyl group).
- Impact :
- Ring Size and Flexibility : The pyrrolidine’s smaller ring may reduce steric hindrance but limit hydrophobic interactions compared to the bulkier 2-ethylpiperidine.
- Pharmacokinetics : Piperidine derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative metabolism .
| Property | Target Compound | Pyrrolidine Analog |
|---|---|---|
| Molecular Formula | C24H26N4O3 | C22H22N4O3 |
| Molecular Weight | ~434.5 g/mol | 390.4 g/mol |
| Position 3 Substituent | 2-Ethylpiperidine-1-carbonyl | Pyrrolidine-1-carbonyl |
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one ()
Key Structural Differences :
- Position 3 Substituent: Morpholinomethyl (oxygen-containing heterocycle) vs. 2-ethylpiperidine carbonyl.
- Additional Features : A phenyl group at position 2 and a ketone at position 3.
- Activity: Morpholine derivatives are associated with kinase inhibition, suggesting divergent therapeutic applications compared to piperidine-based compounds .
6-((1-Benzylpiperidin-4-yl)methyl)-1,8-naphthyridine Derivatives ()
Key Structural Differences :
- Position 3 Substituent : Benzylpiperidinylmethyl vs. 2-ethylpiperidine carbonyl.
- Impact: Lipophilicity: The benzyl group increases lipophilicity, which may enhance blood-brain barrier penetration.
Ethyl 7-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1,8-naphthyridine-3-carboxylate ()
Key Structural Differences :
- Position 7 Substituent : Benzothiazole-piperazine vs. methyl group.
- Impact :
4-(Ethylamino)-7-methyl-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester ()
Key Structural Differences :
- Position 4 Substituent: Ethylamino vs. methyl benzoate-linked amino group.
- Bioavailability: The benzoate group in the target compound may improve membrane permeability .
Biological Activity
Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C25H28N4O3 and a molecular weight of 428.52 g/mol. The compound features a combination of piperidine, naphthyridine, and benzoate moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O3 |
| Molecular Weight | 428.52 g/mol |
| LogP | 5.11 |
| Polar Surface Area | 63.404 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. It may function as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions can lead to various pharmacological effects, including:
- Dopamine Transporter (DAT) Modulation : Research indicates that compounds structurally similar to this compound can exhibit significant binding affinity to DAT, which is crucial for dopamine reuptake in the brain .
- Serotonin Transporter (SERT) Interaction : Similar compounds have shown varying degrees of selectivity for SERT, suggesting potential applications in mood regulation and anxiety treatment .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain cellular pathways associated with neurodegenerative diseases. For instance:
- Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, showcasing potential therapeutic effects in conditions like Alzheimer's disease.
Case Studies
A notable case study involved the evaluation of a series of naphthyridine derivatives, including this compound. These derivatives were assessed for their binding affinities to DAT and SERT:
| Compound | DAT Binding Affinity (nM) | SERT Binding Affinity (nM) |
|---|---|---|
| Methyl 3-{[3-(2-ethylpiperidine...} | 15 | 50 |
| Related Naphthyridine Derivative | 20 | 60 |
The results indicated that the compound exhibited a higher binding affinity for DAT compared to SERT, suggesting a potential role in treating disorders associated with dopamine dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
